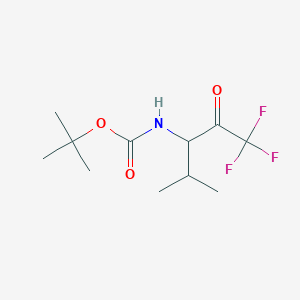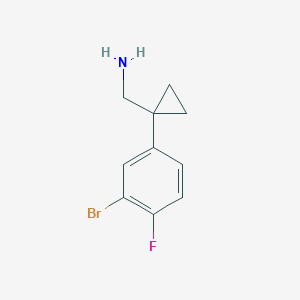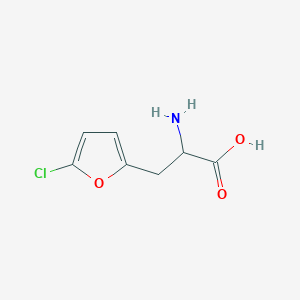
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid is an organic compound with the molecular formula C(_7)H(_8)ClNO(_3) It features a furan ring substituted with a chlorine atom at the 5-position and an amino acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-chlorofuran-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorofuran-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl(_2)) followed by ammonia (NH(_3)).
Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH(_4)).
Amino Acid Formation: The amine is then subjected to a Strecker synthesis, involving the reaction with potassium cyanide (KCN) and ammonium chloride (NH(_4)Cl) to form the amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the furan ring or the amino group, leading to various reduced products.
Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or thiourea (NH(_2)CSNH(_2)).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced furan derivatives or amines.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(5-chlorofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino acid moiety allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The furan ring and chlorine atom contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(5-fluorofuran-2-yl)propanoic acid
- 2-Amino-3-(5-bromofuran-2-yl)propanoic acid
- 2-Amino-3-(5-methylfuran-2-yl)propanoic acid
Uniqueness
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s specific structure allows it to interact uniquely with biological targets, distinguishing it from its analogs.
Propriétés
Formule moléculaire |
C7H8ClNO3 |
|---|---|
Poids moléculaire |
189.59 g/mol |
Nom IUPAC |
2-amino-3-(5-chlorofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO3/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11) |
Clé InChI |
LVRFSUGJGIPQKI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)Cl)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13540285.png)

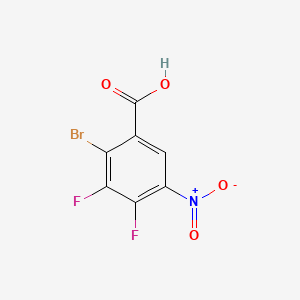
![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)

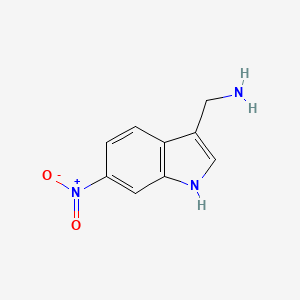
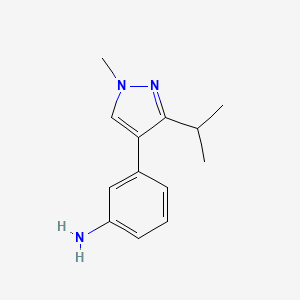
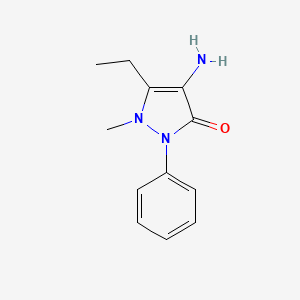

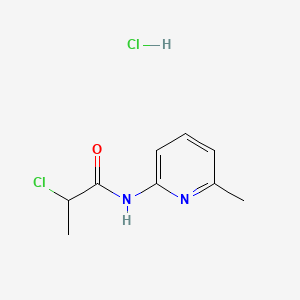
![7-Amino-5-azaspiro[2.4]heptan-6-one](/img/structure/B13540337.png)
